molecular formula C16H16FN5O2S B2787953 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 941875-09-8

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2787953
CAS No.: 941875-09-8
M. Wt: 361.4
InChI Key: DAKANTIWMYFPHD-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The dimethylphenyl group can be introduced via Friedel-Crafts alkylation, followed by sulfonation to attach the fluorobenzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-11-6-7-14(8-12(11)2)22-16(19-20-21-22)10-18-25(23,24)15-5-3-4-13(17)9-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKANTIWMYFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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